3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole
Description
3-(Azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole is a heterocyclic compound featuring a pyrazole ring fused with a cyclopentane ring. The azidomethyl group attached to the pyrazole ring introduces significant reactivity, making this compound of interest in various fields of chemical research and industrial applications.
Properties
CAS No. |
2731008-52-7 |
|---|---|
Molecular Formula |
C8H11N5 |
Molecular Weight |
177.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate precursors to form the pyrazole ring. This can be achieved through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Azidomethyl Group: The azidomethyl group is introduced via nucleophilic substitution. A common method involves the reaction of the corresponding bromomethyl derivative with sodium azide in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(Azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole undergoes various chemical reactions, including:
Oxidation: The azidomethyl group can be oxidized to form nitro derivatives.
Reduction: Reduction of the azide group can yield amines.
Substitution: The azidomethyl group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted pyrazoles depending on the nucleophile used.
Scientific Research Applications
3-(Azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Potential use in the development of bioactive molecules due to its unique structure.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-(azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The azidomethyl group can undergo click chemistry reactions, forming stable triazole linkages, which are useful in bioconjugation and material science.
Comparison with Similar Compounds
Similar Compounds
3-(Bromomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole: Similar structure but with a bromomethyl group instead of an azidomethyl group.
3-(Hydroxymethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole: Contains a hydroxymethyl group, offering different reactivity.
Uniqueness
3-(Azidomethyl)-1-methyl-1H,4H,5H,6H-cyclopenta[c]pyrazole is unique due to the presence of the azidomethyl group, which provides a versatile handle for further functionalization through click chemistry. This makes it particularly valuable in the synthesis of complex molecules and materials.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
